2,3-Dibromo-10-methyl-10H-phenoxazine
Description
Properties
CAS No. |
832734-10-8 |
|---|---|
Molecular Formula |
C13H9Br2NO |
Molecular Weight |
355.02 g/mol |
IUPAC Name |
2,3-dibromo-10-methylphenoxazine |
InChI |
InChI=1S/C13H9Br2NO/c1-16-10-4-2-3-5-12(10)17-13-7-9(15)8(14)6-11(13)16/h2-7H,1H3 |
InChI Key |
CFGHKCSUIVHPLB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=CC(=C(C=C31)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substitution Patterns and Structural Features
Key structural analogs include phenoxazine and phenothiazine derivatives with varying substituents. Below is a comparative analysis based on substitution effects:
Key Observations :
- Dihedral Angles: Phenothiazine derivatives (e.g., 3,7-dimethoxyphenothiazine) exhibit larger dihedral angles (~23°) compared to phenoxazines (3–10°), reducing planarity and π-conjugation efficiency . This structural difference impacts charge transport in optoelectronic applications.
- Substituent Effects: Bromine atoms in 2,3-Dibromo-10-methyl-10H-phenoxazine enhance electron deficiency and thermal stability, whereas methoxy groups in 3,7-dimethoxyphenothiazine increase electron density and solubility .
Reactivity and Functionalization
- Bromination: Brominated phenoxazines (e.g., this compound) are typically synthesized via electrophilic aromatic substitution using NBS. This contrasts with phenothiazine bromination, which may require harsher conditions due to sulfur’s electron-donating effects .
- Nucleophilic Displacement: highlights that nitro groups in phenoxazines can be displaced by ethoxide or hydroxide ions under specific conditions (e.g., KOH/EtOH/H₂O vs. KOH/DMSO/H₂O). Such reactivity is less pronounced in brominated derivatives due to stronger C-Br bonds .
Research Findings and Data Gaps
- Analogous compounds (e.g., 7-bromophenothiazine-3-carbaldehyde) suggest thermal stability up to 200°C .
- Spectroscopic Data: NMR and HRMS characterization for brominated phenoxazines align with standard protocols for heterocyclic systems, though specific spectral assignments are absent in the evidence .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2,3-Dibromo-10-methyl-10H-phenoxazine, and how can reaction conditions be optimized?
- Answer : Microwave-assisted synthesis is a robust method for phenoxazine derivatives. Key parameters include solvent choice (e.g., toluene or THF), reaction temperature (controlled between 80–120°C), and reaction time (typically 1–4 hours). Bromination at the 2,3-positions can be achieved using N-bromosuccinimide (NBS) in a halogenated solvent under inert atmosphere . Optimization should prioritize yield and purity through iterative adjustments of these variables.
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- Answer :
- 1H NMR : Expect signals for the methyl group at ~δ 3.2–3.5 ppm and aromatic protons influenced by bromine’s electron-withdrawing effects.
- 13C NMR : Brominated carbons appear downfield (δ 115–130 ppm), while the methyl carbon resonates at ~δ 40–45 ppm.
- Mass Spectrometry : Molecular ion peaks at m/z corresponding to the molecular formula (C₁₃H₁₀Br₂NO), with fragmentation patterns reflecting bromine loss (e.g., -Br fragments at m/z 79/81). Validate against computed isotopic distributions .
Q. What crystallographic tools are suitable for resolving the crystal structure of this compound?
- Answer : Use SHELX for structure solution/refinement and WinGX for data processing and visualization. Key steps include:
- Data collection with a high-resolution diffractometer.
- Structure solution via direct methods (SHELXS/SHELXD).
- Refinement with SHELXL, incorporating anisotropic displacement parameters.
- Validate π-π stacking interactions (e.g., interplanar distances < 3.5 Å) using Mercury or PLATON .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data (e.g., antimicrobial efficacy) for this compound?
- Answer :
- Experimental Replication : Repeat assays under standardized conditions (e.g., broth microdilution for MIC values) to confirm reproducibility.
- Strain-Specificity : Test across diverse microbial strains to identify variations in susceptibility.
- Structural Comparisons : Compare with analogs (e.g., dibromo-phenothiazines) to isolate substituent effects. For example, bromine’s electron-withdrawing nature may enhance membrane permeability in Gram-negative bacteria .
Q. What strategies elucidate the electronic effects of bromine substituents on the phenoxazine core’s reactivity?
- Answer :
- Computational Modeling : Use DFT calculations (e.g., Gaussian or ORCA) to map electron density distributions and predict sites for nucleophilic/electrophilic attack.
- Electrochemical Studies : Cyclic voltammetry can reveal redox potentials influenced by bromine’s inductive effects.
- Substitution Reactions : Test bromine displacement with nucleophiles (e.g., amines) under varying conditions (e.g., Pd-catalyzed coupling) to assess leaving-group aptitude .
Q. How do structural modifications (e.g., methyl vs. bulkier substituents at N-10) impact supramolecular packing in the solid state?
- Answer :
- Crystallographic Analysis : Compare packing motifs (e.g., herringbone vs. layered) using CrystalExplorer.
- Thermal Analysis : DSC/TGA can correlate packing efficiency with thermal stability.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···Br vs. Br···Br contacts) to rationalize lattice energy differences .
Methodological Notes
- Data Contradiction Protocol : Follow iterative hypothesis testing (e.g., Bayesian inference) to reconcile conflicting results. Cross-validate with orthogonal techniques (e.g., X-ray vs. neutron diffraction for structural ambiguities) .
- Ethical Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for crystallographic data, depositing in repositories like CCDC or IUCrData .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
